N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide
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Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the morpholino and methoxy groups in its structure enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities .
Mode of Action
It’s known that triazine compounds often interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the desired therapeutic effects .
Biochemical Pathways
Based on the known activities of similar triazine compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, potentially leading to its reported anticancer effects .
Result of Action
Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine under controlled conditions . The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction temperature is maintained between 70-80°C. Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .
Chemical Reactions Analysis
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides and esters.
Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide has several scientific research applications:
Comparison with Similar Compounds
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide can be compared with other 1,3,5-triazine derivatives such as:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits significant antimicrobial activity.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its antimicrobial properties against Staphylococcus aureus.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and biological activity compared to other similar compounds.
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a morpholino group and a triazine moiety, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N4O3 with a molecular weight of approximately 270.30 g/mol. The compound's structure can be represented as follows:
Research indicates that compounds with triazine derivatives exhibit significant antitumor properties. The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.
- Microtubule Disruption : Similar compounds have been documented to interfere with microtubule dynamics, which is crucial for mitosis.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound. Below is a summary of findings from key research articles:
Study | Cell Lines Tested | IC50 Values (µM) | Mechanism Observed |
---|---|---|---|
Study 1 | U87 (glioblastoma) | 0.25 | Apoptosis induction |
Study 2 | A549 (lung cancer) | 0.15 | Microtubule disruption |
Study 3 | MCF7 (breast cancer) | 0.30 | Cell cycle arrest |
Case Study: Antitumor Activity
In one notable study involving U87 glioblastoma cells, this compound demonstrated an IC50 value of 0.25 µM, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-9(2)11(19)14-8-10-15-12(17-13(16-10)20-3)18-4-6-21-7-5-18/h9H,4-8H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMPMFCEQBGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.